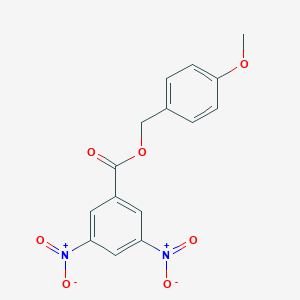
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate, also known as MDB, is a chemical compound that has been widely used in scientific research. It is a member of the nitroaromatic family of compounds and has been extensively studied for its potential applications in various fields of research.
Mechanism Of Action
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate exerts its biological effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate also inhibits the activity of certain proteins involved in cell signaling pathways, which are important for cell growth and proliferation.
Biochemical And Physiological Effects
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been shown to have anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been shown to inhibit the growth of certain cancer cells and to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has several potential future directions for research. It could be further studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It could also be used to study the mechanism of action of certain enzymes and proteins. Additionally, further research could be done to optimize the synthesis method of (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate and to improve its solubility in water.
Synthesis Methods
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate can be synthesized by reacting 4-methoxybenzyl chloride with 3,5-dinitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization to obtain pure (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has been used in various fields of scientific research such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential applications as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. (4-Methoxyphenyl)methyl 3,5-dinitrobenzoate has also been used to study the mechanism of action of certain enzymes and proteins.
properties
CAS RN |
93141-01-6 |
|---|---|
Product Name |
(4-Methoxyphenyl)methyl 3,5-dinitrobenzoate |
Molecular Formula |
C15H12N2O7 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H12N2O7/c1-23-14-4-2-10(3-5-14)9-24-15(18)11-6-12(16(19)20)8-13(7-11)17(21)22/h2-8H,9H2,1H3 |
InChI Key |
KMUVKZNHCBYRTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
93141-01-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



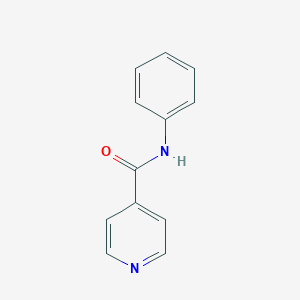
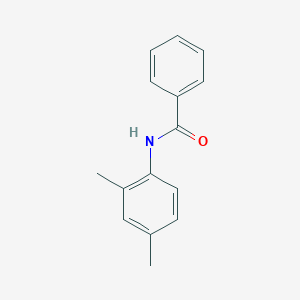
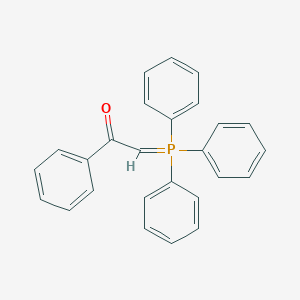
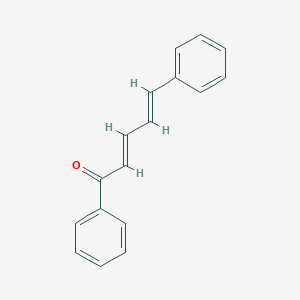
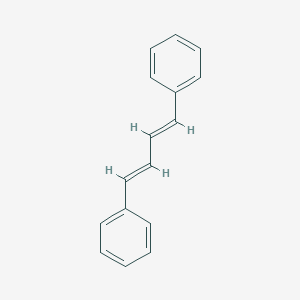
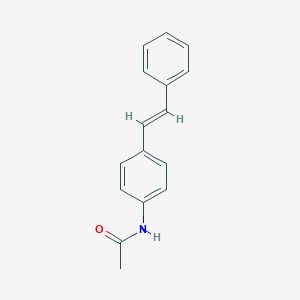
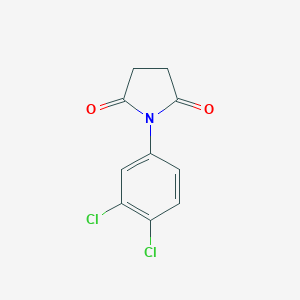

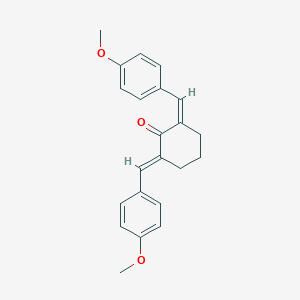
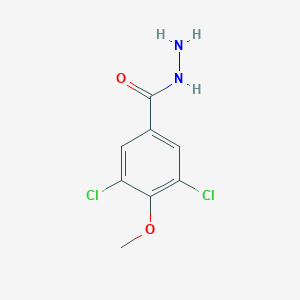
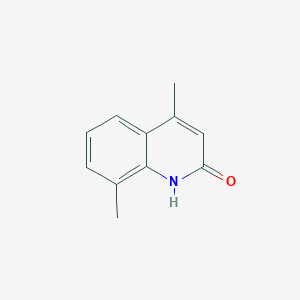

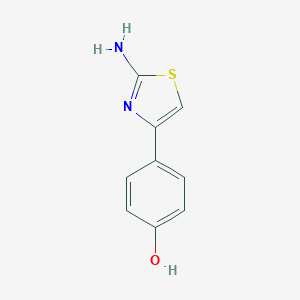
![2,2'-Bibenzo[b]thiophene](/img/structure/B188847.png)